N-(3-methylpyridin-2-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide
Description
This compound features a furan-2-carboxamide core substituted with a sulfamoyl group linked to a 4-(trifluoromethoxy)phenyl moiety and a 3-methylpyridin-2-yl group.
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-5-[[4-(trifluoromethoxy)phenyl]sulfamoyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O5S/c1-11-3-2-10-22-16(11)23-17(25)14-8-9-15(28-14)30(26,27)24-12-4-6-13(7-5-12)29-18(19,20)21/h2-10,24H,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVRDUOGKZHKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the sulfonamide group and the pyridine ring. Common reagents used in these steps include various acids, bases, and coupling agents. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The presence of reactive sites allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: Its unique structure may interact with biological targets, making it a candidate for drug development.
Medicine: Potential therapeutic applications include anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound’s properties may be harnessed in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3-methylpyridin-2-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Core Heterocycle Variations
The furan-2-carboxamide core distinguishes this compound from analogs with fused or alternative heterocycles:
Key Insights :
Sulfamoyl Group Modifications
The N-(4-(trifluoromethoxy)phenyl)sulfamoyl group is compared to other sulfonamide derivatives:
Key Insights :
- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (target compound) offers weaker electron withdrawal than CF3 (h), which may reduce metabolic stability but improve bioavailability .
- Aromatic vs. Aliphatic Substituents: Naphthyl groups () enhance hydrophobic interactions, whereas phenoxy groups () introduce steric effects .
Pyridinyl Substituent Variations
The 3-methylpyridin-2-yl group is contrasted with other nitrogen-containing substituents:
Key Insights :
- Methyl Substitution : The 3-methyl group (target) may hinder rotation, improving binding specificity compared to unsubstituted pyridinyl groups .
Biological Activity
N-(3-methylpyridin-2-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₃N₃O₃S
- Molecular Weight : 397.41 g/mol
The compound features a pyridine ring, a furan moiety, and a sulfamoyl group, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit notable antimicrobial properties. For example, derivatives containing sulfamoyl groups have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The presence of the trifluoromethoxy group is thought to enhance lipophilicity and cellular permeability, contributing to improved antibacterial activity .
Anticancer Activity
Preliminary findings suggest that derivatives of this compound may possess anticancer properties. For instance, studies on related furan derivatives have demonstrated cytotoxic effects on cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . The mechanism of action is believed to involve the inhibition of key cellular pathways essential for cancer cell survival.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the molecular structure significantly influence biological activity. For instance:
- Substitutions at the 4-position of the phenyl ring can alter the potency against specific bacterial strains.
- The introduction of electron-withdrawing groups like trifluoromethoxy enhances the overall efficacy of the compound against resistant strains .
Study 1: Antibacterial Activity Assessment
In a study assessing various sulfamoyl derivatives, this compound was evaluated for its antibacterial properties using standard agar diffusion methods. The compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.
Study 2: Anticancer Evaluation
A series of in vitro tests were conducted on human cancer cell lines to evaluate the anticancer potential of this compound. The results indicated that it induced apoptosis in cancer cells at concentrations below 10 μM, with a notable increase in reactive oxygen species (ROS) production observed during treatment.
Data Summary
| Biological Activity | IC50 Values | Mechanism of Action |
|---|---|---|
| Antibacterial | 1.35 - 2.18 μM | Inhibition of bacterial cell wall synthesis |
| Anticancer | <10 μM | Induction of apoptosis via ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
